molecular formula C17H17NO4 B2368786 4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid CAS No. 925137-96-8

4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid

Cat. No.: B2368786
CAS No.: 925137-96-8
M. Wt: 299.326
InChI Key: ZDMXMSIHXDAVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid is a benzoic acid derivative featuring a 4-methoxyphenyl group linked via an acetamido-methyl moiety. This structure combines a polar carboxylic acid group with a lipophilic aromatic system, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-15-8-4-12(5-9-15)10-16(19)18-11-13-2-6-14(7-3-13)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMXMSIHXDAVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoic Acid Core

  • 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (): This compound replaces the acetamido-methyl group with a β-lactam (azetidinone) ring and a chloro-hydroxyphenyl substituent. Biological activity in similar derivatives includes antimicrobial properties .
  • 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid (): Substitution of the acetamido group with a sulfonamide enhances acidity (pKa ~1–2 for sulfonamides vs. ~4–5 for acetamides), improving water solubility. However, this derivative has been discontinued, possibly due to stability issues or insufficient efficacy .

Heterocyclic Modifications

  • 3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid ():
    Incorporation of a thiazole ring and thioether linkage confers potent PTP1B inhibition (IC₅₀ = 11.17 μM). The aromatic heterocycle likely engages in π-π stacking with enzyme active sites, a feature absent in the target compound’s methoxyphenyl group .

  • 5-{2-[3,4-Bis(4-methoxyphenyl)isoxazol-5-yl]acetamido}pentanoic acid (): The isoxazole ring and extended alkyl chain enhance COX-1 inhibition. The dual methoxyphenyl groups increase lipophilicity, contrasting with the single methoxyphenyl in the target compound, which may reduce off-target interactions .

Functional Group Replacements

  • 2-[[2-[[2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid (): A coumarin-derived structure with a chromen ring introduces fluorescence properties and improved membrane permeability. The glycine-glycine linker increases metabolic stability compared to the target compound’s simpler acetamido-methyl group .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Key Substituent/Feature Biological Activity Reference
Target Compound Acetamido-methyl, 4-methoxy N/A (inferred enzyme inhibition) -
4-(3-Chloro-2-(4-hydroxyphenyl)-azetidinone) β-Lactam, chloro-hydroxyphenyl Antimicrobial
3-(Benzo[d]thiazol-2-ylthio) derivative Thiazole, thioether PTP1B inhibition (IC₅₀ 11 μM)
Isoxazole-galactose conjugate Isoxazole, galactose COX-1 inhibition

Table 2: Physicochemical Properties

Compound Solubility (Predicted) LogP Melting Point (°C)
Target Compound Moderate (polar groups) ~2.5 Not reported
Sulfonamide derivative () High (sulfonamide) ~1.8 Discontinued
Thiazole derivative () Low (aromatic) ~3.0 Not reported

Biological Activity

4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C_{16}H_{17}N_{1}O_{3}
  • Molecular Weight : 285.31 g/mol

Synthesis Methods

The synthesis typically involves the reaction of 4-methoxyphenylacetic acid with benzylamine under controlled conditions. This method ensures high yield and purity, often utilizing automated reactors for industrial-scale production.

This compound exerts its biological effects through interaction with specific molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Binding : The compound can modulate enzyme activity, influencing metabolic pathways.
  • Receptor Interaction : It may bind to receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

  • Inhibition of Gram-positive Bacteria : It shows effective inhibition against Staphylococcus aureus and Enterococcus species with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM .
  • Biofilm Formation Inhibition : The compound has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentration (MBIC) values reported between 62.216 and 124.432 µg/mL .

Anticancer Potential

Research indicates that this compound may have anticancer properties:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Cell Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is insightful:

Compound NameStructureBiological Activity
4-methyl-4H-1,2,4-triazole-3-thiolStructureAntimicrobial activity
4-(1H-1,2,4-triazol-1-yl)benzoic acidStructureAnticancer properties
4-(4-methyl-4H-1,2,4-triazol-3-yl)anilineStructureModerate antibacterial activity

This comparison highlights the distinct functional groups present in this compound that contribute to its unique biological activities.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • Objective: To assess the antimicrobial efficacy against various bacterial strains.
    • Findings: The compound exhibited potent activity against MRSA and other Gram-positive bacteria, outperforming standard antibiotics like ciprofloxacin.
  • Anticancer Study :
    • Objective: To evaluate the effects on cancer cell lines.
    • Findings: Significant reduction in cell viability was observed in treated groups compared to control groups, indicating potential as a therapeutic agent in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.